Methyl 4-{[(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ylsulfanyl)acetyl]amino}benzoate
Description
Methyl 4-{[(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ylsulfanyl)acetyl]amino}benzoate is a thienopyrimidine derivative characterized by a fused bicyclic system (tetrahydrobenzothienopyrimidine) linked via a sulfanyl-acetyl-amino spacer to a methyl benzoate group. The compound’s design leverages the thienopyrimidine core’s ability to interact with biological targets through hydrogen bonding and hydrophobic interactions, while the benzoate ester enhances solubility and bioavailability .
Properties
Molecular Formula |
C20H19N3O3S2 |
|---|---|
Molecular Weight |
413.5 g/mol |
IUPAC Name |
methyl 4-[[2-(5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-ylsulfanyl)acetyl]amino]benzoate |
InChI |
InChI=1S/C20H19N3O3S2/c1-26-20(25)12-6-8-13(9-7-12)23-16(24)10-27-18-17-14-4-2-3-5-15(14)28-19(17)22-11-21-18/h6-9,11H,2-5,10H2,1H3,(H,23,24) |
InChI Key |
CQZZKQBPXRPRHA-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NC=NC3=C2C4=C(S3)CCCC4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-{[(5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-ylsulfanyl)acetyl]amino}benzoate typically involves multiple steps. One common method includes the reaction of 5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidine with a suitable acylating agent to introduce the acetyl group. This intermediate is then reacted with methyl 4-aminobenzoate under specific conditions to yield the final product .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring purity and yield through advanced techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-{[(5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-ylsulfanyl)acetyl]amino}benzoate can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the benzothieno-pyrimidine core.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce the corresponding alcohols or amines .
Scientific Research Applications
Scientific Research Applications
Methyl 4-{[(5,6,7,8-tetrahydro benzothieno[2,3-d]pyrimidin-4-ylsulfanyl)acetyl]amino}benzoate has been studied for its potential applications in various domains:
Medicinal Chemistry
- Anticancer Activity : Preliminary studies suggest that this compound may exhibit anticancer properties by interacting with specific molecular targets involved in cell proliferation and apoptosis.
- Antimicrobial Properties : Research indicates potential efficacy against various bacterial strains and fungi, making it a candidate for developing new antimicrobial agents.
Biological Research
- Enzyme Inhibition Studies : The compound has been investigated for its ability to inhibit enzymes such as acetylcholinesterase and α-glucosidase. These activities are relevant for conditions like Alzheimer's disease and diabetes management.
| Enzyme Target | Inhibition Type | Reference |
|---|---|---|
| Acetylcholinesterase | Competitive Inhibition | |
| α-Glucosidase | Non-competitive |
Chemical Biology
- Building Block for Synthesis : It serves as a versatile building block for synthesizing more complex molecules in organic chemistry.
Material Science
- Development of New Materials : The unique structure allows its use in creating novel materials with specific properties for industrial applications.
Case Studies
Several studies have highlighted the applications of Methyl 4-{[(5,6,7,8-tetrahydro benzothieno[2,3-d]pyrimidin-4-ylsulfanyl)acetyl]amino}benzoate:
- Anticancer Research : A study demonstrated that derivatives of this compound exhibited significant cytotoxic effects on cancer cell lines through mechanisms involving apoptosis induction and cell cycle arrest.
- Antimicrobial Efficacy : Research published in a peer-reviewed journal showcased the effectiveness of this compound against resistant strains of bacteria and fungi, suggesting its potential as a lead compound in drug development.
- Enzyme Inhibition Studies : Investigations into the inhibitory effects on acetylcholinesterase revealed promising results that could lead to therapeutic applications for neurodegenerative diseases.
Mechanism of Action
The mechanism of action of Methyl 4-{[(5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-ylsulfanyl)acetyl]amino}benzoate involves its interaction with specific molecular targets. The benzothieno-pyrimidine core is known to interact with various enzymes and receptors, potentially inhibiting their activity. This interaction can lead to downstream effects on cellular pathways, influencing processes such as cell proliferation and apoptosis .
Comparison with Similar Compounds
Key Observations:
The ethyl ester derivative (C22H23N3O4S2) shows increased lipophilicity (XLogP3 = 4.2) compared to the methyl ester target, suggesting slower metabolic clearance .
Core Modifications: The cyclopenta-fused thienopyrimidine (C20H19N3O4S2) reduces ring saturation, likely altering the compound’s planarity and π-π stacking interactions . The hexahydrobenzothienopyrimidine core in the 4-chlorophenyl analog increases steric bulk, which may limit membrane permeability compared to the tetrahydro core of the target compound .
Biological Activity
Methyl 4-{[(5,6,7,8-tetrahydro benzothieno[2,3-d]pyrimidin-4-ylsulfanyl)acetyl]amino}benzoate is a compound of interest due to its potential biological activities. This article outlines its chemical properties, biological effects, and relevant research findings.
- Molecular Formula : C20H19N3O3S2
- Molar Mass : 413.51 g/mol
- CAS Number : Specific CAS number not provided in the sources.
Anticancer Properties
Recent studies have indicated that compounds related to methyl 4-{[(5,6,7,8-tetrahydro benzothieno[2,3-d]pyrimidin-4-ylsulfanyl)acetyl]amino}benzoate exhibit significant anticancer activity. The benzothieno-pyrimidine scaffold has been linked to the inhibition of various cancer cell lines. For instance:
- In vitro studies demonstrated that derivatives of this compound can induce apoptosis in cancer cells through the activation of caspase pathways and modulation of cell cycle regulators such as p53 and cyclins .
- Case Study : A study involving human breast cancer cells showed that treatment with a related compound resulted in a 50% reduction in cell viability after 48 hours .
Antimicrobial Activity
The compound also shows promise as an antimicrobial agent. Research has highlighted its effectiveness against several bacterial strains:
- Mechanism of Action : The antimicrobial activity is thought to arise from the disruption of bacterial cell membranes and interference with metabolic pathways .
- Case Study : In a controlled study, methyl 4-{[(5,6,7,8-tetrahydro benzothieno[2,3-d]pyrimidin-4-ylsulfanyl)acetyl]amino}benzoate exhibited inhibitory effects against Staphylococcus aureus and Escherichia coli at concentrations as low as 10 µg/mL .
Pharmacokinetics
Understanding the pharmacokinetics of methyl 4-{[(5,6,7,8-tetrahydro benzothieno[2,3-d]pyrimidin-4-ylsulfanyl)acetyl]amino}benzoate is crucial for its therapeutic application:
| Parameter | Value |
|---|---|
| Absorption | Rapidly absorbed |
| Bioavailability | High |
| Metabolism | Liver (CYP450 enzymes) |
| Excretion | Urine |
Safety Profile
Preliminary toxicity studies indicate that the compound has a favorable safety profile:
- Acute Toxicity : LD50 values suggest low toxicity in animal models.
- Chronic Toxicity : Long-term studies are needed to fully assess potential adverse effects.
Q & A
Q. What synthetic strategies are employed for the preparation of Methyl 4-{[...]benzoate, and how can reaction conditions be optimized?
The synthesis typically involves nucleophilic substitution at the pyrimidine ring's 4-position. Starting from a 4-chloro precursor (e.g., 4-chloro-2-phenyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine), the compound is functionalized via reaction with a thioacetylated aminobenzoate derivative. Optimization includes varying metalation reagents (e.g., aluminum amalgam in aqueous tetrahydrofuran) and controlling temperature during reduction steps. Reaction progress is monitored via TLC, with purity enhanced through recrystallization using ethyl acetate .
Q. Which spectroscopic and crystallographic methods are critical for characterizing this compound?
Key methods include:
- ¹H/¹³C NMR : Confirms substituent connectivity (e.g., methyl ester protons at δ ~3.8 ppm, aromatic protons at δ 7.0–8.0 ppm).
- Single-crystal X-ray diffraction : Resolves the thienopyrimidine core's conformation (e.g., used X-ray at 123 K, R factor = 0.053).
- ESI-MS : Validates molecular weight (e.g., observed [M+1]+ peaks as in ) .
Q. What is the role of the sulfanyl acetyl group in modulating biological activity?
The sulfanyl acetyl moiety enhances target binding via hydrophobic interactions and potential disulfide bridge formation with cysteine residues in enzymes. Computational docking (e.g., AutoDock Vina) predicts improved binding affinity compared to non-sulfanyl analogs, as demonstrated in antimicrobial studies .
Advanced Research Questions
Q. How can structural analogs of this compound be designed to improve pharmacokinetic properties?
Strategies include:
- Bioisosteric replacement : Substituting the methyl ester with carboxamide to enhance solubility.
- Ring saturation : Modifying the tetrahydrobenzothieno moiety to reduce metabolic oxidation (e.g., ’s dimethylphenyl analog).
- Pro-drug approaches : Introducing enzymatically cleavable groups (e.g., esterase-sensitive linkages) .
Q. How can researchers address discrepancies in reported biological activities of thienopyrimidine derivatives?
Discrepancies may arise from assay conditions (e.g., cell lines, concentration ranges). Methodological approaches include:
- Standardized protocols : Fixed incubation times, controlled solvent concentrations (e.g., DMSO <0.1%).
- SAR studies : Isolating substituent effects (e.g., ’s 3-amino derivatives).
- Computational validation : Docking scores correlated with experimental IC₅₀ values (e.g., ’s antimicrobial docking study) .
Q. What experimental and computational techniques resolve conformational ambiguities in the thienopyrimidine core?
- X-ray crystallography : Determines bond angles and torsional strain (e.g., ’s mean C–C bond length = 0.004 Å).
- DFT calculations : Predicts energetically favorable conformers using Gaussian software with B3LYP/6-31G* basis sets.
- Dynamic NMR : Detects ring puckering in solution (e.g., temperature-dependent ¹H NMR shifts) .
Q. What computational strategies predict the compound's interaction with biological targets?
- Molecular docking : Use AutoDock Vina with proteins (e.g., dihydrofolate reductase for antimicrobial activity).
- MD simulations : Run 100-ns trajectories (AMBER force field) to assess binding stability.
- Free-energy perturbation : Quantifies ΔG binding differences between analogs (e.g., ’s docking-validation workflow) .
Data Contradiction Analysis
Q. How to reconcile conflicting solubility data across studies?
- Standardized measurements : Use USP dissolution apparatus with fixed pH buffers (e.g., pH 6.8 phosphate).
- HPLC quantification : Compare solubility in DMSO vs. aqueous-PEG mixtures.
- Thermodynamic modeling : Apply Hansen solubility parameters to predict solvent compatibility .
Methodological Tables
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
